
2-Chloroacetamide
Overview
Description
2-Chloroacetamide is a chlorinated organic compound with the molecular formula ClCH₂CONH₂ . It is a colorless solid, although older samples may appear yellow. This compound has a characteristic odor and is readily soluble in water . It is primarily used in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloroacetamide can be synthesized through the ammonolysis of esters of chloroacetic acid. One common method involves reacting ethyl chloroacetate with aqueous ammonia at low temperatures (0–5°C) to prevent the replacement of the chlorine atom, which would lower the yield . The reaction is as follows: [ \text{ClCH}_2\text{CO}_2\text{CH}_3 + \text{NH}_3 \rightarrow \text{ClCH}_2\text{CONH}_2 + \text{CH}_3\text{OH} ]
Industrial Production Methods: In industrial settings, this compound is produced by the ammonolysis of chloroacetic acid esters. The process involves the reaction of chloroacetic acid esters with ammonia, resulting in the formation of this compound and methanol as a byproduct .
Chemical Reactions Analysis
Types of Reactions: 2-Chloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Alkylation Reactions: It can be used to alkylate other compounds, such as in the synthesis of 2-amino-4-chloroquinolines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include potassium carbonate and hydroxybenzaldehydes, which facilitate the substitution of the chlorine atom.
Alkylation: Reagents such as 4-chloro-1H-quinolin-2-ones and aluminum triflate are used in alkylation reactions.
Major Products:
2-Amino-4-chloroquinolines: Formed via o-alkylation of 4-chloro-1H-quinolin-2-ones and subsequent Smiles rearrangement.
2-(Formylaryloxy)acetamides: Formed by reacting with hydroxybenzaldehydes in the presence of potassium carbonate.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 2-chloroacetamide derivatives. A research project screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for their effectiveness against various pathogens, including Escherichia coli, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA). The findings indicated that compounds with halogenated substituents on the phenyl ring exhibited significant antimicrobial activity, particularly against Gram-positive bacteria and pathogenic yeasts. The study utilized quantitative structure-activity relationship (QSAR) analysis to predict biological activity based on chemical structure .
Compound | Antimicrobial Efficacy | Target Pathogen |
---|---|---|
N-(4-chlorophenyl)-2-chloroacetamide | High | S. aureus, MRSA |
N-(3-bromophenyl)-2-chloroacetamide | Moderate | C. albicans |
N-(4-fluorophenyl)-2-chloroacetamide | High | S. aureus |
Safety Assessment
A safety assessment report indicated that this compound has potential dermal sensitization effects, with a sensitization rate of approximately 32% observed in human subjects during patch testing . This highlights the need for caution in its application in pharmaceuticals and cosmetics.
Agricultural Applications
Herbicide Development
Chloroacetamides, including this compound, are utilized as herbicides due to their ability to inhibit specific enzymes involved in plant growth. Their effectiveness stems from their structural properties that allow them to interact with plant metabolic pathways, making them valuable in agricultural pest management strategies.
Molecular Biology
DNA Modification
In molecular biology, this compound has been used for the modification of nucleotides and DNA. Research demonstrated that chloroacetamide-modified deoxynucleoside triphosphates (dNTPs) serve as effective substrates for DNA polymerases, facilitating the synthesis of modified DNA probes . This application is crucial for developing new diagnostic tools and therapeutic agents.
Toxicological Studies
Toxicity Assessments
Toxicological evaluations have shown that this compound exhibits varying degrees of toxicity depending on the exposure route and concentration. For instance, in a study involving oral administration to rats, significant leukocyte increases were observed at higher doses . Furthermore, teratogenic studies indicated adverse effects at certain concentrations but not at lower doses .
Industrial Applications
Polymer Chemistry
In polymer chemistry, this compound is employed to modify vinyl aromatic polymers, enhancing their properties for various applications . This modification can lead to improved mechanical strength and chemical resistance.
Case Studies
-
Antimicrobial Efficacy Study
- Objective: To evaluate the antimicrobial potential of newly synthesized N-substituted phenyl-2-chloroacetamides.
- Findings: Compounds showed varying efficacy against different pathogens; halogenated derivatives were particularly effective against Gram-positive bacteria.
- Conclusion: These compounds are promising candidates for further development as antimicrobial agents .
- Safety Assessment Report
Mechanism of Action
The mechanism of action of 2-Chloroacetamide involves its ability to alkylate sulfhydryl groups in proteins. This alkylation prevents the formation of disulfide bonds, thereby modifying the structure and function of proteins . In herbicidal applications, it inhibits early seedling growth by interfering with lipid and isoprenoid biosynthesis, which are essential for cell membrane formation and function .
Comparison with Similar Compounds
- Fluoroacetamide
- Bromoacetamide
- Iodoacetamide
- Chloroacetic Acid
- Acetamide
- Dichloroacetamide
- N-Chlorosuccinimide
Comparison: 2-Chloroacetamide is unique among its analogs due to its specific reactivity and stability. Unlike iodoacetamide, which is more reactive but less stable, this compound offers more specific cysteine modification with fewer off-target effects . This makes it particularly useful in applications requiring precise protein modification.
Biological Activity
2-Chloroacetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by various studies, case analyses, and data tables.
Chemical Structure and Properties
This compound is an acetamide derivative characterized by the presence of a chlorine atom at the second carbon position. Its general formula is , and it exhibits properties that allow it to interact with biological systems effectively.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound and its derivatives against various bacterial strains. The effectiveness of these compounds often varies based on their structural modifications.
Key Findings
- Antibacterial Efficacy : Research indicates that this compound derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, specific derivatives demonstrated inhibition rates of up to 83.4% against Staphylococcus aureus and 78.8% against Pseudomonas aeruginosa .
- Comparison of Derivatives : A study evaluated twelve newly synthesized N-substituted phenyl-2-chloroacetamides, revealing that compounds with halogenated substituents showed enhanced lipophilicity, facilitating better membrane penetration and higher antimicrobial activity .
Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against MRSA |
---|---|---|---|
D1 | High | Moderate | High |
D2 | Moderate | Low | Moderate |
D3 | High | Low | High |
Antioxidant Properties
In addition to antimicrobial activities, certain derivatives of this compound have been evaluated for their antioxidant properties. For example, a bis-chloroacetamide derivative exhibited an inhibition ratio close to that of L-ascorbic acid (85.9%) in antioxidant assays .
Experimental Results
The antioxidant potential was assessed using the ABTS assay, which indicated that some derivatives could effectively scavenge free radicals, thus showcasing their potential as therapeutic agents in oxidative stress-related conditions.
Anticancer Activity
The anticancer properties of this compound have also been investigated, particularly against breast cancer cell lines such as MCF7. The results from the Sulforhodamine B (SRB) assay demonstrated promising cytotoxic effects for certain derivatives.
Notable Compounds
- D6 and D7 : These compounds were identified as the most active against breast adenocarcinoma cells, suggesting that structural modifications can significantly enhance anticancer activity .
Case Studies and Applications
Several case studies illustrate the practical applications of this compound in various fields:
- Microbial Resistance : In a study focusing on antibiotic resistance, this compound derivatives were shown to retain efficacy against resistant strains of bacteria, highlighting their potential as alternative therapeutic agents .
- Water Treatment : The compound has been utilized in methods for preserving drinking water samples, demonstrating its utility beyond direct biological applications .
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling 2-chloroacetamide in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks. In case of skin contact, wash immediately with soap and water for ≥15 minutes . For spills, isolate the area and use inert absorbents (e.g., vermiculite). Store separately from strong oxidizers, acids, and bases in ventilated, dry areas without floor drains . Acute oral toxicity (rat LD₅₀: 138 mg/kg) necessitates strict waste disposal protocols compliant with local regulations .
Q. What are the standard protocols for synthesizing this compound derivatives, and how can reaction selectivity be optimized?
- Methodological Answer : Bis(this compound) derivatives are synthesized via N-alkylation of diaminoalkanes with chloroacetyl chloride under controlled conditions (0–5°C, inert atmosphere). Optimize selectivity by adjusting stoichiometry (1:2 molar ratio of diamine to chloroacetyl chloride) and using aprotic solvents (e.g., dichloromethane). Monitor reaction progress via TLC or HPLC to minimize byproducts like polychlorinated impurities .
Q. How should researchers design controlled experiments to evaluate the efficacy of this compound as a preservative in biochemical assays?
- Methodological Answer : Test preservative efficacy in model systems (e.g., ELISA kits) by spiking this compound at 0.01–0.1% (w/v). Compare microbial growth inhibition against controls using colony-forming unit (CFU) assays. Validate stability under varying pH (4–9) and temperature (4–37°C) conditions. Ensure compatibility with assay components (e.g., antibodies, streptavidin-peroxidase) by measuring activity retention over 14 days .
Advanced Research Questions
Q. How can researchers resolve contradictions in genotoxicity data between structural alerts and empirical studies for this compound?
- Methodological Answer : Address discrepancies by conducting Ames tests (TA98/TA100 strains ± metabolic activation) and micronucleus assays in human lymphocytes. Compare results with computational predictions (e.g., Derek Nexus for structural alerts). Note that while this compound contains a genotoxicity alert (α,β-unsaturated carbonyl group), empirical studies show no mutagenicity or clastogenicity at ≤10 µg/mL . Validate findings using dose-response curves and replicate experiments under GLP conditions.
Q. What advanced spectroscopic and crystallographic techniques are required to confirm the molecular structure of novel this compound derivatives?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, Cl···Cl contacts). Complement with ¹H/¹³C NMR to verify substituent positions and FT-IR for functional group analysis (amide I/II bands at 1650–1550 cm⁻¹). For polymorphic forms, employ DSC and PXRD to assess thermal stability and crystallinity .
Q. How does the inhibitory mechanism of this compound against very-long-chain fatty acid (VLCFA) elongase inform its application in biochemical studies?
- Methodological Answer : Investigate inhibition kinetics using recombinant VLCFA elongase (e.g., yeast expression systems). Perform competitive inhibition assays with radiolabeled malonyl-CoA and measure IC₅₀ values via LC-MS. Corrogate with molecular docking simulations to identify binding sites (e.g., Cys or Lys residues). Apply this mechanism to study lipid metabolism disorders or herbicide resistance .
Q. What computational modeling strategies are effective in predicting the reactivity and stability of this compound in synthetic pathways?
- Methodological Answer : Apply density functional theory (DFT) to calculate activation energies for hydrolysis and nucleophilic substitution reactions. Use Gaussian09 with B3LYP/6-31G(d) basis sets to optimize geometries and simulate reaction pathways. Validate predictions with experimental Arrhenius plots and substituent effects (e.g., electron-withdrawing groups enhancing stability) .
Q. What methodologies enable precise quantification of this compound in complex matrices during environmental monitoring studies?
- Methodological Answer : Employ SPE-LC-MS/MS for trace analysis (detection limit: 0.1 ppb). Use hydrophilic-lipophilic balance (HLB) cartridges for extraction from water/soil samples. Derivatize with dansyl chloride for enhanced MS sensitivity. Validate recovery rates (85–115%) via spike-and-recovery experiments in representative matrices .
Q. How can in vitro vs in vivo discrepancies in this compound toxicity profiles be systematically investigated?
- Methodological Answer : Conduct parallel in vitro (HepG2 cells) and in vivo (rat models) studies. Compare pharmacokinetic parameters (Cₘₐₓ, AUC) and metabolite profiles (e.g., glutathione conjugates) using LC-HRMS. Assess species-specific differences in CYP450 metabolism via liver microsomal assays. Use PBPK modeling to extrapolate human toxicity thresholds .
Properties
IUPAC Name |
2-chloroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClNO/c3-1-2(4)5/h1H2,(H2,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIVSQZSERGHQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | 2-CHLOROACETAMIDE | |
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DSSTOX Substance ID |
DTXSID9041570 | |
Record name | Chloroacetamide | |
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Molecular Weight |
93.51 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to pale yellow crystals; [HSDB], COLOURLESS-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR. | |
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Boiling Point |
Approximately 225 °C (decomposes) | |
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Flash Point |
170 °C | |
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Solubility |
In water, 90,000 mg/L at 25 °C, Solubility in water: 98 g/mL at 20 °C, Soluble in alcohol; insoluble in ether, Solubility in water, g/100ml at 20 °C: 98 | |
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Density |
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |
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Vapor Density |
Relative vapor density (air = 1): 3.2 | |
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Vapor Pressure |
0.01 [mmHg], VP: 0.007 Pa at 20 °C, Vapor pressure, Pa at 20 °C: 0.007 | |
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Color/Form |
Crystals from water, Colorless to pale yellow crystals | |
CAS No. |
79-07-2 | |
Record name | Chloroacetamide | |
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Melting Point |
119-120 °C, 120 °C | |
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Retrosynthesis Analysis
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